1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine
Overview
Description
1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine, commonly known as NPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NPPB is a sulfonamide derivative that has been used as an inhibitor for various ion channels, transporters, and enzymes.
Scientific Research Applications
Radiation Mitigation
1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine has been studied for its potential in mitigating radiation damage, particularly in cases of gastrointestinal acute radiation syndrome (ARS). Research indicates that this compound can activate Hedgehog signaling by binding to Smoothened's transmembrane domain. This activation expands the intestinal stem cell (ISC) pool, leading to increased regeneration of intestinal crypts and preventing GI-ARS. This suggests its potential application in radiation accidents and reducing normal tissue toxicity during abdominal radiotherapy (Duhachek-Muggy et al., 2019).
Synthesis of Sulfonamides
The compound has been used in the development of potent and selective adenosine A2B receptor antagonists with a sulfonamide structure. A new method for sulfonamide formation was developed using p-nitrophenoxide as a leaving group. This approach yielded sulfonamides that exhibited significantly higher potency at A(2B) receptors compared to the parent sulfonates (Yan et al., 2006).
Optical Properties in Tetrapyrazinoporphyrazines
This compound has also been involved in the synthesis and study of the optical properties of tetrapyrazinoporphyrazines. These compounds, which are push-pull type, demonstrated significant shifts in absorption and fluorescence maxima, indicating potential applications in the field of photodynamic therapy or as photoactive materials (Lee et al., 2005).
Protein Modification
In the context of protein modification, derivatives of this compound have been used to introduce the dansyl group into histidine and tyrosine residues in peptides and proteins. This modification aids in the study of protein structures and functions, particularly in understanding the role of specific amino acid residues (Buchta & Fridkin, 1985).
Kinetic Studies in Organic Chemistry
Kinetic studies involving reactions with sulfamate esters, where this compound is used as a model substrate, provide insights into enzyme inhibitor mechanisms. Such studies are vital in the development of new therapeutic agents (Spillane et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
The use of “1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine” as a radiation mitigator of radiation late effects on the central nervous system warrants further investigation . It has the potential to mitigate cognitive decline in patients undergoing partial or whole brain irradiation without promoting tumor growth .
properties
IUPAC Name |
1-(4-nitrophenyl)sulfonyl-4-phenylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-19(21)15-6-8-16(9-7-15)24(22,23)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODLTOYHPDBTRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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